

Spectroscopic and Synthetic Profile of N-Boc-3-Chloropropylamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Boc-3-Chloropropylamine*

Cat. No.: *B050886*

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Boc-3-chloropropylamine**, a key building block in synthetic organic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed experimental protocols, tabulated spectroscopic data, and a workflow visualization for its characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **N-Boc-3-chloropropylamine** (tert-butyl (3-chloropropyl)carbamate), including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.7 (broad)	Singlet	1H	-NH
3.60	Triplet	2H	-CH ₂ -Cl
3.30	Quartet	2H	-NH-CH ₂ -
1.95	Quintet	2H	-CH ₂ -CH ₂ -CH ₂ -
1.45	Singlet	9H	-C(CH ₃) ₃

Solvent: CDCl₃. The chemical shifts are similar to the bromo-analog.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
155.9	C=O (carbamate)
79.5	-C(CH ₃) ₃
44.9	-CH ₂ -Cl
40.8	-NH-CH ₂ -
35.2	-CH ₂ -CH ₂ -CH ₂ -
28.4	-C(CH ₃) ₃

Solvent: CDCl₃. The chemical shifts are similar to the bromo-analog.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3340	Strong, Broad	N-H Stretch
~2970	Strong	C-H Stretch (aliphatic)
~1690	Strong	C=O Stretch (carbamate)
~1520	Strong	N-H Bend (Amide II)
~1165	Strong	C-O Stretch
~730	Medium	C-Cl Stretch

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
193.09	Moderate	$[M]^+$ (Molecular Ion for ^{35}Cl isotope)
195.09	Low	$[M+2]^+$ (Molecular Ion for ^{37}Cl isotope)
138.12	High	$[M - \text{C}_4\text{H}_9]^+$
94.06	High	$[M - \text{Boc}]^+$
57.07	Very High	$[\text{C}_4\text{H}_9]^+$ (tert-butyl cation)

Experimental Protocols

Synthesis of N-Boc-3-Chloropropylamine

Materials:

- 3-Chloropropylamine hydrochloride
- Di-tert-butyl dicarbonate (Boc_2O)
- Triethylamine (Et_3N)
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a stirred solution of 3-chloropropylamine hydrochloride (1 equivalent) in dichloromethane, triethylamine (2.2 equivalents) is added at 0 °C.

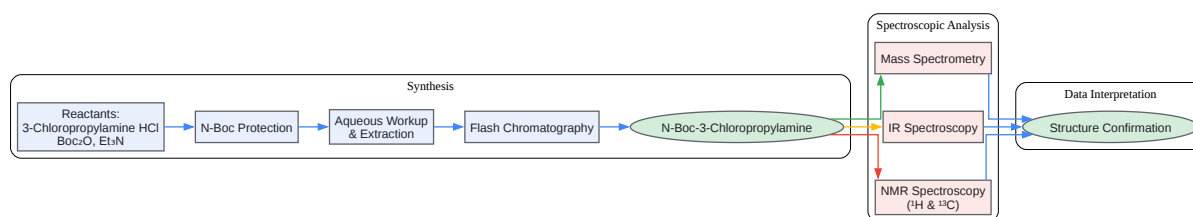
- Di-tert-butyl dicarbonate (1.1 equivalents) dissolved in dichloromethane is added dropwise to the reaction mixture at 0 °C.
- The reaction is allowed to warm to room temperature and stirred for 12-18 hours.
- The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification is achieved by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Spectroscopic Characterization

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer. The sample is analyzed as a thin film or as a KBr pellet.
- Mass Spectrometry: The mass spectrum is obtained using an electrospray ionization (ESI) mass spectrometer.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **N-Boc-3-chloropropylamine**.



[Click to download full resolution via product page](#)

Synthesis and Spectroscopic Analysis Workflow.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of N-Boc-3-Chloropropylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b050886#spectroscopic-data-nmr-ir-ms-of-n-boc-3-chloropropylamine\]](https://www.benchchem.com/product/b050886#spectroscopic-data-nmr-ir-ms-of-n-boc-3-chloropropylamine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com